2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features an indole moiety, a pyridazine ring, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Moiety: Starting with an appropriate precursor, the indole ring is synthesized through Fischer indole synthesis.
Pyridazine Ring Formation: The pyridazine ring is constructed via cyclization reactions involving hydrazine derivatives and diketones.
Thiophene Group Introduction: The thiophene group is introduced through cross-coupling reactions, such as Suzuki or Stille coupling.
Final Assembly: The final compound is assembled by linking the indole, pyridazine, and thiophene moieties through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to ensure high efficiency.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Used in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: Employed as a probe to study biological pathways and receptor interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The compound may:
Bind to Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Inhibit Enzymes: Block enzyme activity, thereby affecting metabolic pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-1-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone: Similar structure but with a furan ring instead of thiophene.
2-(1H-indol-1-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone: Contains a pyridine ring instead of thiophene.
Uniqueness
2-(1H-indol-1-yl)-1-(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is unique due to the presence of the thiophene group, which can impart distinct electronic and steric properties, potentially leading to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-indol-1-yl-1-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c28-22(16-27-10-9-17-4-1-2-5-19(17)27)26-13-11-25(12-14-26)21-8-7-18(23-24-21)20-6-3-15-29-20/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLUPEPLGYIYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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